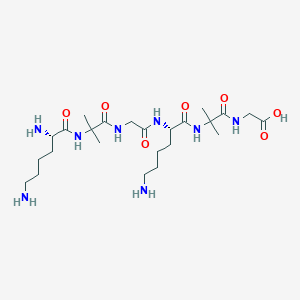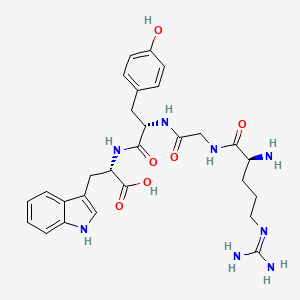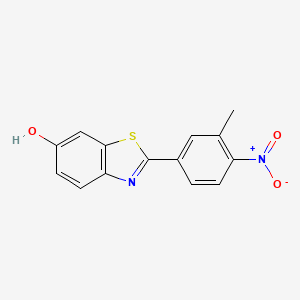
6-Benzothiazolol, 2-(3-methyl-4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzothiazolol, 2-(3-methyl-4-nitrophenyl)- is a compound belonging to the benzothiazole family, which is known for its significant biological and pharmaceutical activities. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound features a benzothiazolol core substituted with a 3-methyl-4-nitrophenyl group, making it a unique and potentially valuable molecule in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzothiazolol, 2-(3-methyl-4-nitrophenyl)- typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance. This method is widely used due to its efficiency and simplicity . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
6-Benzothiazolol, 2-(3-methyl-4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Aplicaciones Científicas De Investigación
6-Benzothiazolol, 2-(3-methyl-4-nitrophenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or fluorescent probe.
Medicine: Explored for its potential anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: Utilized in the development of materials such as electroluminescent devices and imaging reagents
Mecanismo De Acción
The mechanism of action of 6-Benzothiazolol, 2-(3-methyl-4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound’s structure allows it to bind to these enzymes, thereby blocking their activity and preventing the growth of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Arylbenzothiazoles: These compounds share a similar benzothiazole core but differ in the substituents attached to the aryl group.
Thiazoles: These compounds have a thiazole ring but lack the benzene ring fused to it.
Uniqueness
6-Benzothiazolol, 2-(3-methyl-4-nitrophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
247080-22-4 |
|---|---|
Fórmula molecular |
C14H10N2O3S |
Peso molecular |
286.31 g/mol |
Nombre IUPAC |
2-(3-methyl-4-nitrophenyl)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C14H10N2O3S/c1-8-6-9(2-5-12(8)16(18)19)14-15-11-4-3-10(17)7-13(11)20-14/h2-7,17H,1H3 |
Clave InChI |
RUOCIAHNZILGLP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=NC3=C(S2)C=C(C=C3)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


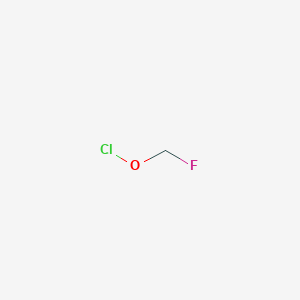


![4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14244329.png)



![[(Bicyclo[6.1.0]non-2-en-1-yl)oxy](trimethyl)silane](/img/structure/B14244345.png)
![2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate](/img/structure/B14244353.png)
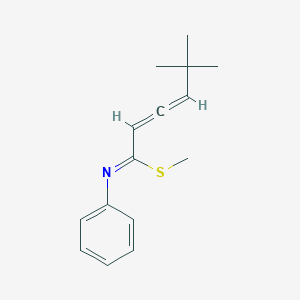
![Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate](/img/structure/B14244374.png)

